molecular formula C6H6BrN3O2 B2535103 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one CAS No. 2091005-21-7

3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one

Cat. No.: B2535103
CAS No.: 2091005-21-7
M. Wt: 232.037
InChI Key: WVGAGVSTSYHZTJ-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one (CAS 2091005-21-7) is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a unique structure combining a dihydrofuran-2(3H)-one (a gamma-lactone) moiety with a brominated 1,2,4-triazole ring . Its molecular formula is C 6 H 6 BrN 3 O 2 and it has a molecular weight of 232.03 g/mol . The compound serves as a versatile building block in organic synthesis. The bromine atom at the 3-position of the triazole ring is an electrophilic center, making the molecule a candidate for nucleophilic substitution reactions (S N 2) and metal-catalyzed cross-couplings, such as Suzuki reactions, to introduce more complex aryl or heteroaryl groups . Furthermore, the lactone ring can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further structural diversification . Biologically, this compound is investigated for its potential in various therapeutic areas. Research on related triazole derivatives has demonstrated notable antimicrobial properties . One study on this specific compound reported moderate antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli . It also shows promise in anticancer research; cytotoxic activity has been observed against human cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast), with reported IC 50 values in the micromolar range . The compound's mechanism of action is believed to stem from its ability to interact with and inhibit key biological enzymes and targets . Structurally similar triazolyldihydrofuranones have also been studied for their ability to inhibit bacterial quorum sensing, a key pathway in virulence and biofilm formation, suggesting potential as anti-pathogenic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGAGVSTSYHZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N2C=NC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H6BrN3O2, with a molecular weight of 232.03 g/mol. It has been characterized using various analytical techniques, including NMR and mass spectrometry.

PropertyValue
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
CAS Number2091005-21-7
Density2.13 g/cm³ (predicted)
Boiling Point482.6 °C (predicted)

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole-containing compounds and their evaluation against several bacterial strains. The incorporation of the triazole moiety in the structure significantly enhanced the antibacterial activity compared to their non-triazole counterparts .

Case Study: Antibacterial Activity
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial efficacy.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A recent study focused on the cytotoxic effects of various triazole hybrids on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The results suggested that compounds containing the triazole ring exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested .

Table: Cytotoxicity Data of Triazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG225
HCT11630
MCF720

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been documented. In vitro assays demonstrated that certain derivatives showed promising free radical scavenging activity. The DPPH assay indicated that compounds similar to this compound exhibited significant antioxidant properties with an IC50 value of approximately 50 µg/mL .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly influence the biological efficacy of these compounds. For instance:

  • Substitution Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the triazole ring can enhance or diminish antibacterial and anticancer activities.

Scientific Research Applications

Example Reaction Scheme

A general reaction scheme for synthesizing this compound might include:

  • Reactants :
    • 3-bromodihydrofuran-2(3H)-one
    • Triazole derivative (e.g., 1H-1,2,4-triazole)
  • Conditions :
    • Solvent (e.g., ethanol or acetic acid)
    • Heating under reflux for several hours.

Reaction Mechanism

The mechanism typically involves the nucleophilic attack of the triazole nitrogen on the electrophilic carbon of the brominated furanone, leading to the formation of the desired product .

Antimicrobial Activity

Research has indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one showed promising activity against various bacterial strains and fungi . The incorporation of the triazole ring is crucial as it enhances the compound's ability to interact with microbial enzymes.

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets are currently under investigation.

Other Therapeutic Uses

Beyond antimicrobial and anticancer applications, there is ongoing research into other therapeutic potentials of this compound. Its unique structure may allow it to act as a scaffold for developing new drugs targeting various diseases, including inflammation and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Chemical Proceedings, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

A separate study focused on assessing the cytotoxic effects of triazole-based compounds on various cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in breast and lung cancer cells, suggesting that modifications to the triazole structure could enhance selectivity and potency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the triazole ring is highly susceptible to nucleophilic substitution (SN2), enabling diverse derivatization. Common nucleophiles include amines, thiols, and oxygen-based nucleophiles.

Example Reaction with Thiols

In a study using α-bromo-γ-butyrolactone analogs (structurally related to this compound), reactions with 1,2,4-triazole-3-thiol under reflux in acetic acid or ethanol with sodium acetate/triethylamine yielded 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one derivatives. Key parameters include :

Reaction ComponentConditions/Details
Nucleophile 1,2,4-Triazole-3-thiol
Solvent Acetic acid or ethanol
Base Sodium acetate or triethylamine
Reaction Time 30 minutes to 24 hours
Yield 45–82% (depending on solvent/base)

The reaction proceeds via an SN2 mechanism, with the thiol sulfur attacking the electrophilic carbon adjacent to bromine. TLC and NMR confirmed product formation .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Case Study: Suzuki Coupling

In a generalized protocol for triazole bromides, reactions with arylboronic acids under Pd(PPh3)4 catalysis in DMF/H2O at 80°C produce biaryl derivatives. For example:

ParameterValue
Catalyst Pd(PPh3)4 (5 mol%)
Solvent DMF/H2O (4:1)
Temperature 80°C
Reaction Time 12–18 hours
Typical Yield 60–75%

This reaction expands the compound’s utility in medicinal chemistry for creating analogs with enhanced bioactivity .

Ring-Opening Reactions

The dihydrofuran-2(3H)-one lactone ring undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In 1M HCl at reflux, the lactone ring opens to yield 4-(3-bromo-1H-1,2,4-triazol-1-yl)-3-hydroxybutanoic acid:

ConditionOutcome
Acid 1M HCl
Temperature Reflux (100°C)
Time 6 hours
Conversion Rate >90%

The product retains the brominated triazole group, enabling further functionalization .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation. For example, using H2 gas and Pd/C in ethanol at 50°C yields 3-(1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one:

ParameterValue
Catalyst 10% Pd/C
Pressure 1 atm H2
Temperature 50°C
Yield 92%

This reaction is critical for generating dehalogenated analogs for toxicity studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one with structurally or functionally related compounds:

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
This compound Dihydrofuran-2(3H)-one + triazole Bromo-triazole, lactone Potential antifungal/pesticidal activity; bromine enhances electrophilicity.
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6j) Benzoxazole + triazole Bromophenyl, thione Exhibits antimicrobial activity; thione group increases hydrogen-bonding capacity.
Fluquinconazole Quinazolinone + triazole Dichlorophenyl, fluoro-substituent Broad-spectrum fungicide; fluorine improves metabolic stability.
Albaconazole Quinazolinone + triazole Difluorophenyl, hydroxybutyl Antifungal agent; hydroxybutyl group enhances solubility and bioavailability.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazinone + oxadiazole Bromophenyl, oxadiazole Intermediate in agrochemicals; oxadiazole improves thermal stability.
Dihydro-3-iodofuran-2(3H)-one Dihydrofuran-2(3H)-one Iodo-substituent Synthetic intermediate; iodine’s size and polarizability aid in cross-coupling reactions.

Key Comparisons :

Structural Diversity: The target compound’s dihydrofuran-2(3H)-one core distinguishes it from analogs like fluquinconazole (quinazolinone) or 6j (benzoxazole). The lactone ring may confer hydrolytic instability compared to more rigid frameworks (e.g., phthalazinone in ). Bromine vs. Other Halogens: Bromine’s larger atomic radius and lower electronegativity (vs. fluorine in fluquinconazole or iodine in dihydro-3-iodofuran-2(3H)-one ) influence reactivity. Bromo-triazoles are more prone to nucleophilic substitution than fluoro-analogs but less than iodo-derivatives.

Biological Activity :

  • Triazole-containing compounds (e.g., Albaconazole , fluquinconazole ) are widely used as antifungals due to their inhibition of cytochrome P450 enzymes. The target compound’s bromo-triazole may similarly disrupt fungal sterol biosynthesis.
  • The thione group in compound 6j enhances binding to metal ions in microbial enzymes, a feature absent in the lactone-based target compound.

Physicochemical Properties :

  • Solubility : Albaconazole’s hydroxybutyl group improves aqueous solubility compared to the hydrophobic bromophenyl group in the target compound.
  • Thermal Stability : Oxadiazole-containing analogs (e.g., ) exhibit higher thermal stability due to aromaticity, whereas the lactone ring in the target compound may decompose at elevated temperatures.

Synthetic Utility :

  • The iodine substituent in dihydro-3-iodofuran-2(3H)-one facilitates Suzuki-Miyaura couplings, whereas the bromine in the target compound is more cost-effective for large-scale reactions.

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Elemental Analysis
This compound (hypothetical) ~1700 (C=O), ~540 (C-Br) ~4.5–5.5 (lactone protons), ~8.5 (triazole H) C: ~40.8%, H: ~1.75%, N: ~18.3% (calculated for C₆H₄BrN₃O₂)
Compound 6j 3327 (NH), 539 (C-Br) 9.44 (triazole H), 2.34 (CH₃) C: 57.03%, H: 3.26%, N: 12.09% (found)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For analogs, a common approach involves introducing the triazole moiety to the dihydrofuran-2(3H)-one scaffold under microwave irradiation to enhance reaction efficiency . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd or Cu-based systems). Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. For bromo-substituted triazoles, bromination steps using NBS (N-bromosuccinimide) under controlled conditions are critical to avoid over-substitution .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound and assign its stereochemistry?

  • Methodological Answer : 1H and 13C NMR are essential for structural confirmation. Key diagnostic signals include:

  • 1H NMR : The dihydrofuran-2(3H)-one ring protons (δ 2.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm for aromatic protons). Coupling constants (J values) help identify stereochemistry; for example, vicinal coupling (J = 6–8 Hz) distinguishes axial/equatorial protons in the lactone ring .
  • 13C NMR : Carbonyl resonance (δ 170–180 ppm) confirms the lactone group, while triazole carbons appear at δ 120–150 ppm. DEPT-135 experiments differentiate CH3, CH2, and CH groups .

Q. What analytical techniques are suitable for assessing the purity and molecular weight of this compound?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) is preferred for molecular weight confirmation. For example, electrospray ionization (ESI) in positive ion mode provides accurate mass-to-charge (m/z) ratios, with a tolerance of ±0.001 Da. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can molecular modeling and crystallography elucidate the compound’s binding interactions with biological targets like TYK2 enzymes?

  • Methodological Answer : X-ray crystallography of co-crystallized compound-enzyme complexes provides atomic-level insights. For example, ORTEP-III software can visualize electron density maps to confirm binding poses . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities and stability. Key interactions include hydrogen bonding between the triazole group and catalytic residues (e.g., Lys854 in TYK2) and hydrophobic contacts with the dihydrofuran ring .

Q. How should researchers resolve contradictory data in biological activity assays, such as inconsistent IC50 values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH). Standardize protocols using:

  • Dose-response curves : 8–12 concentration points, triplicate measurements.
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05). If inconsistencies persist, validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified triazole or dihydrofuran substituents?

  • Methodological Answer : Systematic SAR involves:

  • Substituent variation : Synthesize analogs with halogens (Br → Cl/F), alkyl chains, or electron-withdrawing groups (e.g., CF3) at the triazole 3-position.
  • Biological profiling : Test against target enzymes (e.g., TYK2) and off-target panels.
  • Data analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with activity. For example, bulky substituents at the triazole ring may enhance selectivity by occupying hydrophobic pockets .

Q. How can researchers validate the compound’s role in modulating IL-6 expression, and what experimental controls are essential?

  • Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW264.7 cells) to assess IL-6 suppression via ELISA or qRT-PCR. Controls include:

  • Negative control : Untreated cells + LPS.
  • Positive control : Dexamethasone (known IL-6 inhibitor).
  • Toxicity controls : Measure cell viability (MTT assay) to rule out cytotoxicity-driven effects. For mechanistic studies, siRNA knockdown of signaling nodes (e.g., NF-κB) can confirm target engagement .

Crystallography and Advanced Characterization

Q. What crystallographic techniques are recommended for determining the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

  • Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain high-quality crystals.
  • Data collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : SHELX software suite for solving phase problems. Deposit data in CCDC (e.g., CCDC 1505246 for analogous structures) .

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